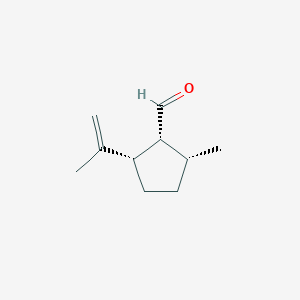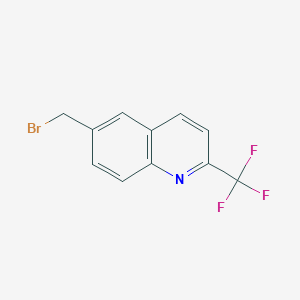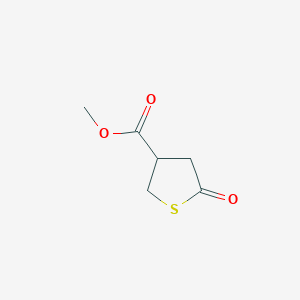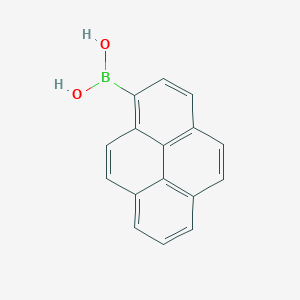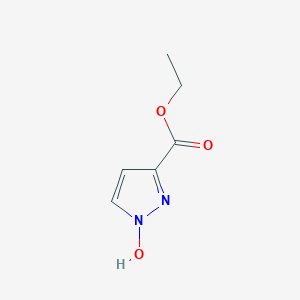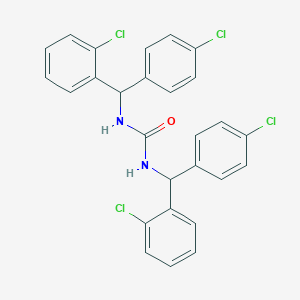
N,N'-Bis((2-chlorophenyl)(4-chlorophenyl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-Bis((2-chlorophenyl)(4-chlorophenyl)methyl)urea, commonly known as Diuron, is a herbicide that has been widely used in agriculture since the 1950s. It belongs to the family of substituted ureas and is known for its selective action against weeds. Diuron is a white crystalline solid that is soluble in organic solvents but insoluble in water. It is a non-volatile compound that is stable under normal conditions.
Mécanisme D'action
Diuron acts by inhibiting photosynthesis in plants. It binds to the D1 protein in the photosystem II complex, which leads to the disruption of the electron transport chain and the production of reactive oxygen species. This results in the destruction of chlorophyll and the eventual death of the plant.
Effets Biochimiques Et Physiologiques
Diuron has been shown to have toxic effects on aquatic organisms, including fish, invertebrates, and algae. It can also affect soil microorganisms and disrupt the ecosystem. In humans, Diuron has been shown to have low acute toxicity, but long-term exposure may lead to adverse health effects such as cancer.
Avantages Et Limitations Des Expériences En Laboratoire
Diuron is widely used in laboratory experiments due to its selective action against weeds and its stability under normal conditions. However, its effects on non-target organisms and the environment should be taken into consideration when designing experiments. In addition, the use of Diuron in field experiments may be limited due to its persistence in the soil and the potential for leaching into groundwater.
Orientations Futures
1. Development of new herbicides with improved selectivity and reduced environmental impact.
2. Investigation of the mechanisms of herbicide resistance in weeds.
3. Study of the effects of herbicides on non-target organisms and the ecosystem.
4. Development of new methods for the detection and quantification of herbicides in the environment.
5. Investigation of the potential health effects of long-term exposure to herbicides in humans.
6. Study of the effects of herbicides on soil microorganisms and the soil ecosystem.
Méthodes De Synthèse
The synthesis of Diuron involves the reaction between 2-chloroaniline, 4-chloroaniline, and methyl isocyanate in the presence of a catalyst. The reaction takes place in a solvent such as toluene or xylene and is carried out under reflux conditions. The product is then purified by recrystallization or column chromatography.
Applications De Recherche Scientifique
Diuron has been extensively studied for its herbicidal properties and its effects on the environment. It has been used in research to study the effects of herbicides on soil microorganisms, plant growth, and water quality. Diuron has also been used in studies to investigate the mechanisms of action of herbicides and the development of herbicide resistance in weeds.
Propriétés
Numéro CAS |
160807-92-1 |
|---|---|
Nom du produit |
N,N'-Bis((2-chlorophenyl)(4-chlorophenyl)methyl)urea |
Formule moléculaire |
C27H20Cl4N2O |
Poids moléculaire |
530.3 g/mol |
Nom IUPAC |
1,3-bis[(2-chlorophenyl)-(4-chlorophenyl)methyl]urea |
InChI |
InChI=1S/C27H20Cl4N2O/c28-19-13-9-17(10-14-19)25(21-5-1-3-7-23(21)30)32-27(34)33-26(18-11-15-20(29)16-12-18)22-6-2-4-8-24(22)31/h1-16,25-26H,(H2,32,33,34) |
Clé InChI |
VWEREVVGYSTRBH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(C2=CC=C(C=C2)Cl)NC(=O)NC(C3=CC=C(C=C3)Cl)C4=CC=CC=C4Cl)Cl |
SMILES canonique |
C1=CC=C(C(=C1)C(C2=CC=C(C=C2)Cl)NC(=O)NC(C3=CC=C(C=C3)Cl)C4=CC=CC=C4Cl)Cl |
Synonymes |
1,3-bis[(2-chlorophenyl)-(4-chlorophenyl)methyl]urea |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



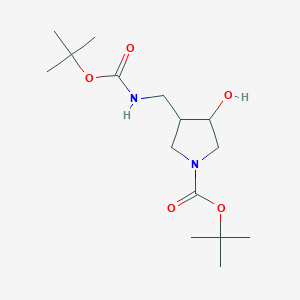
![1-Methyl-4-[2-(4-n-propylphenyl)ethynyl]benzene](/img/structure/B70777.png)
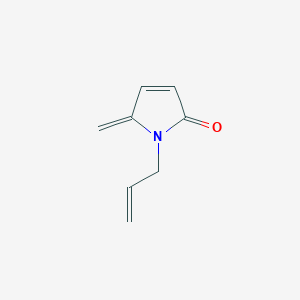
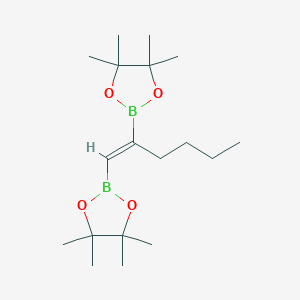
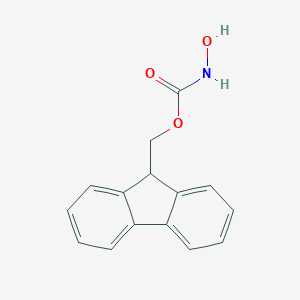
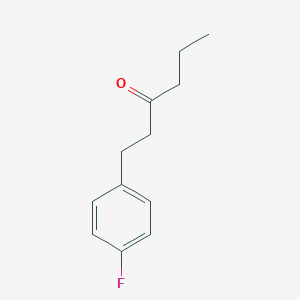
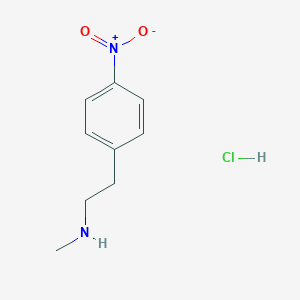
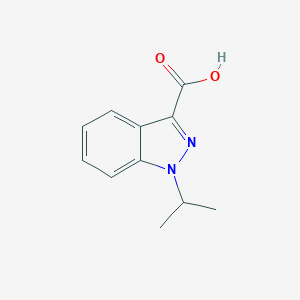
![(2S)-N-[(2S,3R,4R)-3-hydroxy-5-[[(2S)-1-[(2-hydroxy-4-methoxyphenyl)methylamino]-3-methyl-1-oxobutan-2-yl]amino]-4-[(4-methoxyphenyl)methylamino]-5-oxo-1-phenylpentan-2-yl]-3,3-dimethyl-2-[[2-(1-methyltetrazol-5-yl)sulfanylacetyl]amino]butanamide](/img/structure/B70793.png)
